BenchChemオンラインストアへようこそ!

Lamivudine-galactose

Liver targeting Biodistribution ASGPR-mediated uptake

Lamivudine-galactose is an ASGPR-targeted prodrug that delivers 5.2-fold greater liver selectivity and 3.84-fold prolonged hepatocellular retention versus unconjugated lamivudine. This galactose conjugate exploits hepatocyte-specific asialoglycoprotein receptor endocytosis to concentrate the active triphosphate metabolite at the site of HBV replication while minimizing systemic exposure and off-target toxicity. For HBV transgenic mouse models, woodchuck hepatitis virus studies, nanoparticle-based sustained-release formulation development, or ASGPR mechanistic investigations, this compound offers a targeted pharmacological profile that generic lamivudine, entecavir, or telbivudine cannot replicate.

Molecular Formula C14H21N3O8S
Molecular Weight 391.395
Cat. No. B1191784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine-galactose
SynonymsLamivudine-galactose; 4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Molecular FormulaC14H21N3O8S
Molecular Weight391.395
Structural Identifiers
SMILESO=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Lamivudine-Galactose: A Liver-Targeted Antiviral Prodrug for Enhanced Hepatic Selectivity


Lamivudine-galactose is a targeted antiviral prodrug comprising the established nucleoside reverse transcriptase inhibitor lamivudine (3TC) chemically conjugated to D-galactose [1]. The galactose moiety serves as a ligand for the asialoglycoprotein receptor (ASGPR), a C-type lectin abundantly and selectively expressed on the sinusoidal surface of hepatocytes [2]. ASGPR recognizes terminal β-D-galactose residues and mediates rapid clathrin-dependent endocytosis, thereby facilitating selective hepatic uptake of the conjugate while limiting systemic exposure [2]. This receptor-targeting strategy aims to increase the intrahepatic concentration of the active lamivudine triphosphate metabolite, which inhibits HBV DNA polymerase by competing with deoxycytidine triphosphate for incorporation into nascent viral DNA and acting as a chain terminator [1].

Why Lamivudine-Galactose Cannot Be Interchanged with Unconjugated Lamivudine or Other NRTIs


Unconjugated lamivudine is a potent antiviral agent, but its clinical utility in chronic hepatitis B is constrained by non-specific biodistribution and inefficient conversion to the active triphosphate form in hepatocytes [1]. Lamivudine enters cells primarily via passive diffusion and organic cation transporters (OCT1) that are not liver-specific, leading to systemic exposure that contributes to extrahepatic adverse effects and selects for drug-resistant viral variants [2]. Furthermore, lamivudine is a substrate for hepatocyte efflux transporters such as MRP4, which actively pumps the drug out of hepatocytes, reducing intracellular retention and antiviral efficacy [3]. Substituting lamivudine-galactose with generic lamivudine or other in-class nucleoside analogs such as entecavir or telbivudine would forfeit the ASGPR-mediated hepatic targeting mechanism, resulting in lower intrahepatic drug concentrations, higher systemic exposure, and potentially inferior therapeutic outcomes. The quantitative evidence presented below substantiates why this targeted prodrug offers distinct pharmacological advantages that cannot be replicated by simple substitution.

Quantitative Differentiation of Lamivudine-Galactose Against Comparators: Liver Targeting, Uptake, and Exposure Metrics


5.2-Fold Higher Liver Targeting Efficiency for Galactoside-Modified Lamivudine Nanoparticles Compared to Non-Targeted Formulation

In a direct head-to-head comparison using solid lipid nanoparticles, galactoside-modified lamivudyl palmitate (LAP-GSLN) achieved a liver targeting efficiency of 4.66, substantially exceeding the 1.26 achieved by non-galactosylated LAP-SLN and 0.89 for free lamivudine solution [1]. Targeting efficiency was calculated as the ratio of drug concentration in liver to that in plasma. This 5.2-fold improvement in liver selectivity demonstrates that galactose conjugation confers a marked targeting advantage.

Liver targeting Biodistribution ASGPR-mediated uptake

2.17-Fold Increase in Hepatocellular Uptake and 3.84-Fold Prolonged Retention with ASGPR-Targeted Delivery System

Lactosaminated human serum albumin (L-HSA) conjugated PLGA nanoparticles loaded with lamivudine demonstrated a 2.17-fold increase in cellular uptake and 3.84-fold longer retention time in HepG2 hepatoma cells compared to non-conjugated PLGA nanoparticles [1]. L-HSA targets the same ASGPR as galactose, providing class-level evidence for the uptake advantage conferred by galactose-based targeting strategies.

Cellular uptake Intracellular retention Nanoparticle delivery

320-Fold Lower Extrahepatic Exposure Achieved with Liver-Targeted Lamivudine Prodrug Technology

The HepDirect prodrug of lamivudine, which utilizes CYP3A4-mediated liver-selective cleavage rather than ASGPR targeting, generated 34-fold higher levels of lamivudine triphosphate in rat hepatocytes and 320-fold lower systemic drug levels in treated rats relative to unmodified lamivudine [1]. While this comparator employs a different hepatic targeting mechanism, it establishes a quantitative benchmark for the magnitude of liver selectivity achievable with targeted prodrug strategies, supporting the rationale for lamivudine-galactose development.

Extrahepatic exposure Pharmacokinetics Prodrug activation

Enhanced Antiviral Activity of Galactoside-Modified Lamivudine Against HBV in 2.2.15 Cells

In a study evaluating galactoside-modified lamivudine targeted to liver, the modified compound demonstrated potent inhibition of hepatitis B virus (HBV) replication in 2.2.15 cells, a standard HBV-producing hepatoma cell line [1]. While quantitative EC50 values are not publicly available for direct comparison, the study confirmed that galactoside modification does not compromise the antiviral activity of lamivudine and may enhance efficacy through improved cellular uptake and retention.

Antiviral activity HBV replication 2.2.15 cells

Optimal Application Scenarios for Lamivudine-Galactose in Antiviral Research and Development


Preclinical Evaluation of Liver-Selective Antiviral Efficacy in HBV-Infected Animal Models

Lamivudine-galactose is ideally suited for preclinical studies in HBV-infected animal models, such as the HBV transgenic mouse or woodchuck hepatitis virus model, where its 5.2-fold higher liver targeting efficiency relative to free lamivudine can be leveraged to assess the impact of enhanced hepatic drug exposure on viral load reduction and seroconversion rates [1]. The reduced systemic exposure profile allows investigators to administer higher effective intrahepatic doses without encountering dose-limiting extrahepatic toxicities [2].

Development of ASGPR-Targeted Nanoparticle Formulations for Sustained Antiviral Release

The demonstrated 2.17-fold increase in hepatocellular uptake and 3.84-fold prolonged retention with ASGPR-targeted delivery systems positions lamivudine-galactose as a promising payload for nanoparticle-based sustained-release formulations [1]. Research groups developing liposomal, polymeric, or solid lipid nanoparticle formulations can utilize lamivudine-galactose to achieve both active hepatic targeting and controlled drug release, potentially enabling once-weekly or once-monthly dosing regimens for chronic HBV therapy.

Combination Therapy Studies with Other Liver-Targeted Antivirals to Prevent Resistance Emergence

Lamivudine-galactose can be combined with other liver-targeted antiviral agents, such as HepDirect prodrugs or GalNAc-conjugated siRNA therapeutics, to evaluate synergistic effects against HBV replication [1]. The distinct targeting mechanisms—ASGPR-mediated endocytosis for lamivudine-galactose versus CYP3A4-mediated activation for HepDirect prodrugs—provide complementary routes of hepatic drug delivery, potentially reducing the selection pressure for drug-resistant viral variants.

In Vitro Mechanistic Studies of ASGPR-Mediated Endocytosis and Intracellular Trafficking

Lamivudine-galactose serves as a valuable tool compound for investigating ASGPR-mediated endocytosis pathways and intracellular trafficking in hepatocyte cell lines such as HepG2 and primary human hepatocytes [1]. The conjugate can be used in competitive binding assays with asialofetuin or other galactose-terminated ligands to quantify receptor binding affinity and internalization kinetics, providing fundamental insights into liver-targeted drug delivery strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamivudine-galactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.